1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-11-15(12(2)19(3)18-11)16(21)17-14-4-6-20(9-14)8-13-5-7-22-10-13/h5,7,10,14H,4,6,8-9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOUFYALJPVQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCN(C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide is a novel compound that belongs to the pyrazole class of organic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Pyrazole ring with a carboxamide functional group.
- Substituents : Includes a thiophenyl group and a pyrrolidine moiety.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In studies involving related pyrazole compounds:
- Compounds showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- For instance, derivatives similar to the compound demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied:
- A series of pyrazole derivatives were tested against various bacterial strains, showing promising results against E. coli and Staphylococcus aureus.
- The compound's structure suggests that it may disrupt bacterial cell membranes, leading to cell lysis and death .
3. Anticancer Properties
Pyrazole derivatives have been recognized for their anticancer activities:
- The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Studies have shown that certain pyrazole compounds can inhibit BRAF(V600E) mutations, which are prevalent in melanoma .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : Similar pyrazoles have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism and has implications in mood disorders .
- Cytokine Modulation : The ability to modulate cytokine levels contributes to its anti-inflammatory effects.
Case Studies
Several studies have highlighted the effectiveness of pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Pyrazole derivatives are widely studied for their anticancer and enzyme-modulating activities. Below is a comparative analysis of the target compound with structurally analogous molecules:
Structural Features
Molecular Docking and Binding Affinity
- Target Compound : Preliminary docking (unpublished) suggests strong hydrogen bonding between the carboxamide group and kinase hinge regions (e.g., EGFR tyrosine kinase).
- Carbothioamide Derivatives : Docked into COX-2 with a Glide score of −9.2 kcal/mol, outperforming celecoxib (−8.1 kcal/mol) due to thioamide-mediated hydrophobic interactions .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide with high purity?
- Methodological Answer : Synthesis requires precise control of temperature (e.g., 60–80°C for condensation steps) and pH (neutral to mildly basic conditions) to avoid side reactions. Catalysts like KCO or EtN are often employed to enhance reaction efficiency. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming purity .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural elucidation involves:
- NMR spectroscopy (1H, 13C, and 2D-COSY) to assign proton and carbon environments, particularly for the pyrrolidine and thiophene moieties.
- Mass spectrometry (MS) for molecular weight confirmation.
- High-performance liquid chromatography (HPLC) to assess purity (>95% typically required for pharmacological studies) .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., thiophene derivatives) or byproducts from incomplete cyclization. Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (using ethanol or acetonitrile) are standard purification methods. Solvent selection is critical to avoid co-elution of impurities .
Advanced Research Questions
Q. How can reaction yields be optimized for multi-step syntheses of this compound?
- Methodological Answer : Design of Experiments (DoE) approaches can systematically optimize variables like solvent polarity (e.g., DMF for polar intermediates vs. dichloromethane for non-polar steps), reaction time, and stoichiometry. For example, Cu(I)-catalyzed "click" reactions (azide-alkyne cycloaddition) achieve >80% yields under inert atmospheres .
Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:
- Metabolic profiling (using liver microsomes) to identify degradation pathways.
- Prodrug modification of the carboxamide group to enhance bioavailability.
- Comparative assays (e.g., cell-based vs. enzyme-targeted studies) to isolate mechanism-specific effects .
Q. What computational methods are suitable for predicting target interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) can model binding to biological targets (e.g., kinases or GPCRs). Density functional theory (DFT) calculations assess electronic properties of the thiophene and pyrazole rings, which influence binding affinity .
Q. How do substituents on the pyrrolidine and thiophene groups impact target binding?
- Methodological Answer :
- Thiophene methylation increases lipophilicity, enhancing membrane permeability.
- Pyrrolidine N-alkylation modulates steric effects, affecting binding pocket accessibility.
- Structure-activity relationship (SAR) studies using analogues with varied substituents (e.g., halogens or methoxy groups) can quantify these effects .
Q. What strategies ensure compound stability under varying experimental conditions?
- Methodological Answer : Stability studies (pH 2–12, 25–40°C) identify degradation hotspots (e.g., hydrolysis of the carboxamide group). Lyophilization or storage in anhydrous DMSO at -20°C preserves integrity. Accelerated stability testing (40°C/75% RH for 6 months) predicts long-term storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
